6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid
Description
6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a nitro group at position 6 and a carboxylic acid moiety at position 2.
Properties
Molecular Formula |
C7H4N4O4 |
|---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4N4O4/c12-7(13)6-9-4-1-3(11(14)15)2-8-5(4)10-6/h1-2H,(H,12,13)(H,8,9,10) |
InChI Key |
WNPVNUGFQDUBBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Tandem One-Pot Synthesis from 2-Chloro-3-nitropyridine
A highly efficient and green synthesis of imidazo[4,5-b]pyridine derivatives, including nitro-substituted analogs, has been reported starting from 2-chloro-3-nitropyridine . This method involves a tandem sequence of nucleophilic aromatic substitution (S_NAr), nitro group reduction, and heteroannulation with aldehydes in a water-isopropanol (H2O-IPA) solvent system, enabling one-pot synthesis with minimal purification steps.
- S_NAr reaction: 2-chloro-3-nitropyridine reacts with primary amines at 80 °C in H2O-IPA for 2 hours to form N-substituted pyridine-2-amine intermediates.
- Reduction: The nitro group is reduced in situ using zinc dust and concentrated hydrochloric acid at 80 °C for 45 minutes, yielding pyridine-2,3-diamines.
- Heteroannulation: Subsequent reaction with aromatic aldehydes at 85 °C for 10 hours promotes cyclization and aromatization to form substituted imidazo[4,5-b]pyridines.
This method is metal- and base-free during the initial substitution, uses environmentally benign solvents, and provides excellent yields (typically >80%) with broad substrate scope.
Table 1. Representative Reaction Conditions and Yields for Tandem Synthesis
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| S_NAr substitution | 2-chloro-3-nitropyridine + primary amine in H2O-IPA, 80 °C | 2 h | 90 | Monitored by TLC, high conversion |
| Nitro reduction | Zn dust + conc. HCl, 80 °C | 45 min | Quantitative | Confirmed by color change & NMR |
| Heteroannulation | Aromatic aldehyde, 85 °C | 10 h | 85-95 | One-pot without isolation |
Mechanistic insight: The reaction proceeds via initial formation of imines from aldehydes and diamines, followed by intramolecular cyclization and aromatization to yield the imidazo[4,5-b]pyridine scaffold.
Other Synthetic Routes
- Pd- or Cu-catalyzed regiospecific cyclizations of 2-halo-3-acylaminopyridines with amines have been reported for imidazo[4,5-b]pyridine derivatives but are less common for nitro-carboxylic acid substitution patterns due to harsher conditions and lower atom economy.
- Use of recyclable solid acid catalysts such as Al3+-exchanged K10 clay has also been explored for 2-substituted imidazo[4,5-b]pyridines, but detailed application to nitro-carboxylic acid derivatives is limited.
Summary of Analytical Data for Confirmation of Structure
- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and ring formation. For example, disappearance of signals corresponding to nitro-substituted pyridine protons and appearance of imidazo ring protons are diagnostic.
- IR Spectroscopy: Characteristic absorption bands include NH stretching (~3400 cm^-1), lactam or amide carbonyl (~1620 cm^-1), and carboxylic acid carbonyl (~1710 cm^-1).
- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weights confirm product identity.
- Elemental Analysis: CHN analysis matches calculated values for the target compounds.
Chemical Reactions Analysis
6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid undergoes several types of chemical reactions, including :
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amino derivatives and substituted imidazopyridines .
Scientific Research Applications
6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid has a wide range of scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and antiviral properties.
Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways . For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound may also modulate cellular pathways, such as the NF-kappaB pathway, which is involved in inflammation and immune responses .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Substituents | Key Properties |
|---|---|---|---|
| 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid | Imidazo[4,5-b]pyridine | 6-NO₂, 2-COOH | High polarity, potential acidity |
| 3H-Imidazo[4,5-b]pyridine-2-carboxylic acid | Imidazo[4,5-b]pyridine | 2-COOH | Moderate solubility |
| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | Pyrrolo[2,3-c]pyridine | 5-Cl, 2-COOH | Halogen-enhanced lipophilicity |
Research Findings and Implications
- Mutagenicity Considerations: Structural distinctions from carcinogenic heterocyclic amines (e.g., absence of amino groups) may enhance safety profiles, though direct toxicological studies are needed .
Notes
- Limited direct data on the target compound necessitate extrapolation from structural analogs.
- Further research should prioritize synthesis optimization, receptor-binding assays, and toxicity profiling.
- The nitro group’s impact on bioavailability and metabolism remains unexplored.
Biological Activity
6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. Its unique structure, characterized by a fused imidazole and pyridine ring system with a nitro group at the sixth position and a carboxylic acid at the second position, contributes to its significant biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.
- Molecular Formula : C8H6N4O4
- Molecular Weight : Approximately 222.16 g/mol
The presence of the nitro group enhances its electrophilic character, while the carboxylic acid group contributes to its reactivity and biological interactions.
Biological Activities
This compound has demonstrated various biological activities:
Antimicrobial Activity
Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit notable antimicrobial properties. Studies have shown that 6-nitro derivatives can effectively inhibit the growth of various bacterial strains. For instance, it has been reported to possess activity against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies reveal that it exhibits cytotoxic effects on several cancer cell lines, including colon cancer (HT-29 and Caco-2). The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases 3 and 8 .
Case Studies
-
Cytotoxicity Assay : A study assessed the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives on cancer cell lines. The results indicated that this compound had an IC50 value below 150 µM against HT-29 cells, demonstrating significant potency in inducing cell death (Table 1).
Compound IC50 (µM) Cell Line This compound <150 HT-29 Other derivatives Varies Varies - Mechanistic Studies : Further investigations into its mechanism revealed that treatment with this compound initiated apoptosis within two hours of exposure, indicating rapid action against cancer cells.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Green Synthesis : A novel method utilizing environmentally benign solvents has been developed for synthesizing this compound from 2-chloro-3-nitropyridine. This method is efficient and allows for high yields with minimal purification steps .
Applications in Medicinal Chemistry
The unique structural features of this compound make it a promising candidate for drug development. Its potential applications include:
- Development of new antimicrobial agents.
- Formulation of anticancer therapeutics targeting specific pathways involved in cell death.
Q & A
Q. What are the recommended synthetic routes for 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid?
A typical synthesis involves cyclization of nitro-substituted 2,3-diaminopyridine precursors with aldehydes under acidic or basic conditions, followed by oxidation to introduce the carboxylic acid group. For example, starting with 5-nitro-2,3-diaminopyridine, cyclization with glyoxylic acid can yield the imidazo[4,5-b]pyridine core, followed by selective oxidation to finalize the carboxylic acid moiety . Optimization of catalysts (e.g., diiodide or piperidine) and reaction conditions (temperature, solvent) is critical for yield improvement.
Q. How should researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- NMR/IR spectroscopy : To confirm functional groups (e.g., nitro, carboxylic acid) and regiochemistry .
- X-ray crystallography : For definitive bond-length and angle measurements, especially to resolve ambiguities in fused-ring systems .
- DFT calculations : To model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity patterns .
Q. What basic biological activities are associated with this compound?
While direct studies on the nitro derivative are limited, structurally similar imidazo[4,5-b]pyridines exhibit antimicrobial and kinase-inhibitory activities. The nitro group may enhance electron-deficient character, improving interactions with enzymatic active sites (e.g., kinases like EGFR or VEGFR2) . Preliminary assays should include bacterial inhibition (Gram-positive/Gram-negative strains) and kinase profiling.
Advanced Research Questions
Q. How does the nitro group at the 6-position influence reactivity compared to halogens (e.g., bromine)?
The nitro group is strongly electron-withdrawing, reducing electron density in the fused-ring system and directing electrophilic substitution to specific positions. Unlike bromine (which enables cross-coupling reactions), the nitro group may stabilize intermediates in nucleophilic aromatic substitution, facilitating functionalization at the 2- or 4-positions. Computational studies (e.g., electrostatic potential maps via DFT) can quantify these effects .
Q. What strategies resolve contradictions in reported biological activity data for imidazo[4,5-b]pyridine derivatives?
- Dose-response validation : Ensure activity is concentration-dependent and reproducible across cell lines (e.g., cancer vs. non-cancer models) .
- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to kinases or DNA/RNA .
- Metabolic stability testing : Address discrepancies caused by compound degradation in biological matrices using LC-MS/MS .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with kinases (e.g., EGFR) .
- MD simulations : Assess binding stability over time (e.g., GROMACS for 100-ns trajectories) .
- QSAR modeling : Corrogate substituent effects (e.g., nitro vs. methoxy) on bioactivity .
Q. How can regioselective functionalization of the imidazo[4,5-b]pyridine core be achieved?
- Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions for halogenation or alkylation .
- Protection/deprotection : Temporarily block the carboxylic acid group with tert-butyl esters to enable nitro-group reduction or substitution .
Methodological Considerations
- Synthesis Optimization : For scalable production, replace reflux with microwave-assisted synthesis to reduce reaction times .
- Purity Analysis : Employ HPLC with UV/vis detection (C18 columns, acetonitrile/water gradient) to verify >95% purity .
- Data Reprodubility : Cross-validate biological results using orthogonal assays (e.g., Western blotting alongside kinase activity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
